
8-Bromo-5-nitroquinoline
Overview
Description
8-Bromo-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 8th position and a nitro group at the 5th position on the quinoline ring
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of 8-Bromo-5-nitroquinoline are as follows :
Result of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, room temperature environment . Additionally, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions can help maintain the stability and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-nitroquinoline typically involves the bromination and nitration of quinoline derivatives. One common method includes the bromination of 5-nitroquinoline using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinolines can be obtained.
Coupling Products: Biaryl derivatives with potential biological activity.
Scientific Research Applications
Pharmaceutical Development
8-Bromo-5-nitroquinoline is recognized as a key intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in targeting various diseases, including cancer and neurological disorders.
Key Insights:
- Anticancer Activity: Research indicates that derivatives like 6-bromo-5-nitroquinoline exhibit apoptotic activity, leading to cancer cell death. In vitro studies have demonstrated significant antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and HT29 (adenocarcinoma) .
- Neurological Applications: The compound is being explored for its potential in treating neurological disorders due to its ability to interact with specific receptors and enzymes .
Table 1: Pharmaceutical Applications of this compound
Biological Research
In biological research, this compound serves as a valuable tool for investigating cellular mechanisms and enzyme activities.
Key Insights:
- Enzyme Studies: The compound aids in understanding the mechanisms of action of certain enzymes, providing insights into disease processes and potential therapeutic targets .
- Fluorescent Probes: It can be utilized to develop fluorescent probes for imaging applications, enhancing visualization in cellular studies .
Table 2: Biological Research Applications
Application Area | Description | References |
---|---|---|
Enzyme Mechanism Studies | Investigates enzyme activities | |
Imaging Techniques | Development of fluorescent probes |
Material Science
The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors.
Key Insights:
- Organic Electronics: The compound's structure allows it to be incorporated into organic semiconductor materials, which are essential for developing flexible electronic devices .
Table 3: Material Science Applications
Application Area | Description | References |
---|---|---|
Organic Semiconductors | Used in the development of advanced materials |
Case Study 1: Anticancer Properties
A study published in Organic & Biomolecular Chemistry evaluated various quinoline derivatives, including 6-bromo-5-nitroquinoline, for their cytotoxic effects against different cancer cell lines. The results indicated that this compound has significant potential as an anticancer agent due to its ability to induce apoptosis .
Case Study 2: Synthesis and Characterization
Research documented in patent literature outlines efficient methods for synthesizing this compound derivatives. These methods emphasize high yields and purity, making them suitable for large-scale pharmaceutical applications .
Comparison with Similar Compounds
- 8-Chloro-5-nitroquinoline
- 8-Iodo-5-nitroquinoline
- 8-Methyl-5-nitroquinoline
Comparison: 8-Bromo-5-nitroquinoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets .
Biological Activity
8-Bromo-5-nitroquinoline is a derivative of quinoline that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Synthesis
This compound is characterized by a bromine atom at the 8-position and a nitro group at the 5-position of the quinoline ring. This structural configuration is crucial for its biological activity. Various synthetic methods have been employed to produce this compound, including:
- Suzuki–Miyaura Cross-Coupling Reaction : This method involves the coupling of this compound with aryl boronic acids to yield various derivatives with enhanced biological properties .
- Direct Functionalization : Recent studies have highlighted the potential for direct C–H arylation, allowing for the synthesis of complex polyconjugated structures from this compound .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating:
- Inhibition Zones : The compound showed substantial inhibition against Gram-positive bacteria, with notable activity against Staphylococcus aureus. The highest inhibition zone ratios were recorded for derivatives where R = 5-Cl and 5,7-diCl .
Bacterial Strain | Inhibition Zone (mm) | Comparison Standard |
---|---|---|
Staphylococcus aureus | 20.5 | PC190723 |
Escherichia coli | 15.0 | Ampicillin |
Anticancer Activity
This compound has been studied for its anticancer effects, particularly its ability to induce apoptosis in cancer cells. Key findings include:
- Cytotoxicity Assessment : In vitro studies on various cancer cell lines (e.g., HeLa, HT29) revealed that this compound demonstrated significant antiproliferative activity, albeit lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU) .
Cell Line | IC50 (µM) | Reference Drug (IC50) |
---|---|---|
HeLa | 12.5 | 10 (5-FU) |
HT29 | 15.0 | 8 (5-FU) |
The mechanism through which this compound exerts its biological effects primarily revolves around its ability to induce apoptosis in cancer cells. The compound initiates apoptotic pathways leading to cell death, making it a candidate for further development in cancer therapy .
Case Studies
- Anticancer Efficacy : A study conducted on rat glioblastoma (C6) cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, suggesting its potential as an anticancer agent .
- Antimicrobial Testing : In a comparative study against standard antibiotics, derivatives of this compound exhibited superior antibacterial activity against resistant strains of bacteria, indicating its promise as a novel antimicrobial agent .
Properties
IUPAC Name |
8-bromo-5-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMUPVPKQOTZAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577156 | |
Record name | 8-Bromo-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139366-35-1 | |
Record name | 8-Bromo-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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